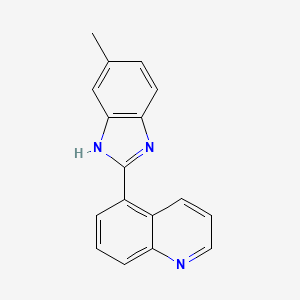
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline
概要
説明
The compound “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms.
Molecular Structure Analysis
The molecular structure of “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” likely includes a quinoline ring attached to a 1H-1,3-benzodiazol ring at the 5-position . The benzodiazol ring also has a methyl group attached at the 5-position.Chemical Reactions Analysis
The chemical reactions involving “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” would depend on the specific conditions and reagents used .科学的研究の応用
Cytotoxic Properties in Cancer Research
5-(5-Methyl-1H-1,3-Benzodiazol-2-yl)quinoline and related compounds have been explored for their potential in cancer research. For instance, a study investigated the cytotoxic properties of quinoline derivatives on human tumor cell lines, including pancreas cancer and cervical cancer cell lines. These compounds showed selective activity and potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antimicrobial and Antifungal Applications
Quinoline derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized and characterized a series of quinoline-based compounds and assessed their effectiveness against bacterial and fungal organisms. Some compounds showed significant activity, indicating potential as antimicrobial agents (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).
Corrosion Inhibition
Another area of research is the use of quinoline derivatives as corrosion inhibitors. A study found that certain quinoline derivatives can effectively protect carbon steel in phosphoric acid environments. These compounds exhibited mixed-type inhibition properties and confirmed the formation of a protective layer on the steel surface, highlighting their utility in corrosion prevention (Faydy et al., 2020).
Fluorescent Probes
Quinoline derivatives have been developed as fluorescent probes. A study synthesized novel quinoline compounds and investigated their fluorescent properties in different solvents. The compounds exhibited strong fluorescence, suggesting applications in materials science, such as in the creation of fluorescent markers or sensors (Bodke, Shankerrao, & Harishkumar, 2013).
Electrochemical Studies
There's also interest in the electrochemical properties of quinoline derivatives. Research on electron-deficient benzoheterocycle clusters, including quinolines, revealed insights into their electrochemical behavior. This knowledge can inform the development of new materials for electronic and catalytic applications (Rosenberg et al., 2000).
作用機序
Target of Action
It’s known that compounds containing an imidazole moiety, such as this one, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives can inhibit the growth of bacteria, viruses, and fungi, while others can reduce inflammation or act as antitumor agents .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(6-methyl-1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCZESINVHLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
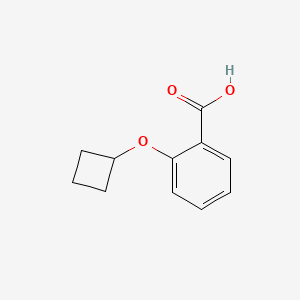


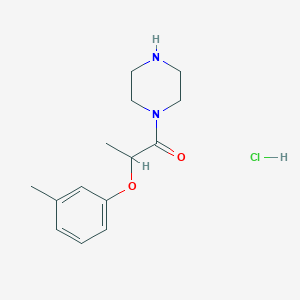

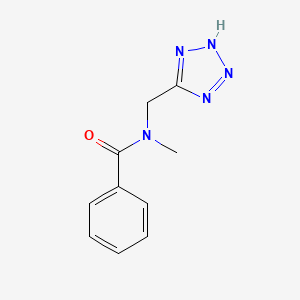
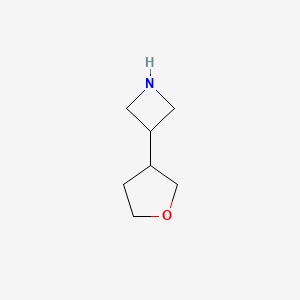
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
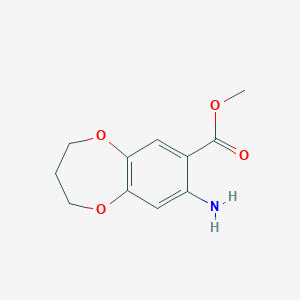
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)